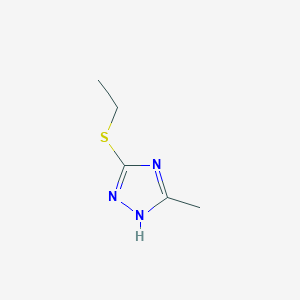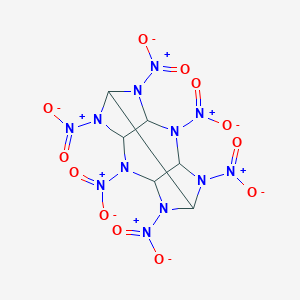
11-Hydroxyicosa-5,8,12,14-tetraenoic acid
概要
説明
11-Hydroxyicosa-5,8,12,14-tetraenoic acid is a compound with the molecular formula C20H32O3. It is a hydroxy fatty acid derived from arachidonic acid, a polyunsaturated omega-6 fatty acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases, which introduce a hydroxyl group at specific positions on the arachidonic acid molecule. Chemical synthesis may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes using bioreactors. These processes are optimized for high yield and purity, often employing genetically engineered microorganisms that express specific lipoxygenases. The product is then purified using techniques such as chromatography to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
11-Hydroxyicosa-5,8,12,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 11-oxoicosa-5,8,12,14-tetraenoic acid.
Reduction: Formation of 11-hydroxyicosanoic acid.
Substitution: Formation of 11-halogenated derivatives.
科学的研究の応用
11-Hydroxyicosa-5,8,12,14-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and as an additive in cosmetic formulations.
作用機序
The mechanism of action of 11-Hydroxyicosa-5,8,12,14-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation. Additionally, it can be metabolized by cytochrome P450 enzymes to produce bioactive metabolites that modulate various physiological processes .
類似化合物との比較
Similar Compounds
- 5-Hydroxyicosa-5,8,11,14-tetraenoic acid
- 8-Hydroxyicosa-5,9,11,14-tetraenoic acid
- 12-Hydroxyicosa-5,8,10,14-tetraenoic acid
Uniqueness
11-Hydroxyicosa-5,8,12,14-tetraenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxy fatty acids. Its ability to modulate PPARs and produce bioactive metabolites makes it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
11-hydroxyicosa-5,8,12,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRCCHPLVMMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868247 | |
| Record name | 11-Hydroxyicosa-5,8,12,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)



